Ceftioxid

Description

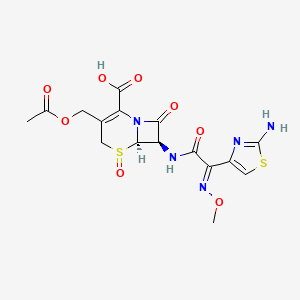

Ceftioxid is a third-generation cephalosporin antibiotic characterized by its β-lactam structure and a stable stereochemical configuration. Its stability arises from a rigid molecular architecture, particularly the embedding of a sulfur-containing stereochemical center within a tightly constrained system, which prevents bond inversion and enhances chemical stability . This structural feature contributes to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including penicillinase-producing strains. This compound is primarily used in treating respiratory, urinary, and intra-abdominal infections due to its enhanced resistance to β-lactamases compared to earlier cephalosporins .

Properties

Molecular Formula |

C16H17N5O8S2 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N5O8S2/c1-6(22)29-3-7-5-31(27)14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-28-2)8-4-30-16(17)18-8/h4,10,14H,3,5H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-,31?/m1/s1 |

InChI Key |

MMQXRUYUBYWTDP-QDHDWBTJSA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Synonyms |

cefotaxime syn S-oxide cefotaxime syn S-oxide, (5R-(5alpha,6alpha,7beta(Z)))-isomer HR 109 HR-109 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Efficacy in Resistance Settings : this compound demonstrates lower minimum inhibitory concentrations (MICs) against ESBL-producing Klebsiella pneumoniae compared to Cefoxitin (MIC90: 4 µg/mL vs. 32 µg/mL) .

- Stability in Biological Fluids: The rigid stereochemical structure of this compound reduces hydrolysis in human serum compared to non-stereochemically constrained cephalosporins, prolonging its activity .

- Adverse Effects : this compound has a lower incidence of drug-induced hepatitis (1.2%) compared to Ceftriaxone (3.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.